Cas no 2228128-01-4 (tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate)

tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate
- EN300-1899013
- 2228128-01-4
- tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate
-
- インチ: 1S/C13H24N2O3/c1-11(2,3)18-10(16)15-13(7-8-17-9-13)12(14)5-4-6-12/h4-9,14H2,1-3H3,(H,15,16)
- InChIKey: UVAIPBUNKOKWLP-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)(C1(CCC1)N)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 256.17869263g/mol
- どういたいしつりょう: 256.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1899013-0.05g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1899013-10g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 10g |
$5897.0 | 2023-09-18 | ||
Enamine | EN300-1899013-0.1g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 0.1g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1899013-0.25g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1899013-1.0g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1899013-10.0g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1899013-0.5g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1899013-5.0g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1899013-5g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1899013-2.5g |
tert-butyl N-[3-(1-aminocyclobutyl)oxolan-3-yl]carbamate |
2228128-01-4 | 2.5g |
$2688.0 | 2023-09-18 |
tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate 関連文献
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2228128-01-4 and Product Name: *tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate*
The compound with the CAS number 2228128-01-4 and the product name tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure, characterized by a combination of cyclobutyl and oxolane rings, integrated with an amine and carbamate functional group, suggests a high degree of molecular complexity that may contribute to its biological activity.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their pharmacological properties. Carbamates are known for their versatility in drug design, often serving as intermediates in the synthesis of more complex molecules. The presence of a tert-butyl group in the compound not only enhances its stability but also influences its solubility and metabolic pathways, making it a promising candidate for further investigation.
The cyclobutyl moiety in the molecule adds another layer of complexity, potentially influencing both the physical properties and the biological interactions of the compound. Cycloalkyl groups are frequently incorporated into drug molecules to improve binding affinity and reduce toxicity. The oxolane ring, on the other hand, is known for its ability to enhance molecular rigidity, which can be beneficial in designing molecules with specific binding profiles.
Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) in carbamate derivatives. The specific arrangement of atoms in tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate may contribute to its unique pharmacological profile. For instance, the amine group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the carbamate group can undergo various chemical reactions, making it a versatile scaffold for further derivatization.
The potential applications of this compound are vast and span across multiple therapeutic areas. Preliminary research suggests that it may have utility in treating neurological disorders due to its ability to interact with specific neurotransmitter receptors. Furthermore, its structural features may make it effective against inflammatory conditions by modulating key signaling pathways.
The synthesis of such complex molecules requires meticulous planning and expertise. Advanced synthetic techniques, including multi-step organic reactions and protective group strategies, are employed to achieve the desired structure. The tert-butyl group, in particular, plays a critical role in ensuring regioselectivity during synthesis, thereby maintaining the integrity of the overall molecular framework.
In terms of biological evaluation, tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate has shown promising results in preclinical studies. These studies have demonstrated its potential as a lead compound for further development into therapeutic agents. The compound's ability to interact with biological targets without causing significant side effects makes it an attractive candidate for drug discovery efforts.
The development of new pharmaceuticals is an iterative process that involves continuous optimization and refinement. Computational modeling and high-throughput screening techniques are often employed to identify promising derivatives of initial lead compounds. The structural features of tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate provide a solid foundation for such optimization efforts.
In conclusion, the compound with CAS number 2228128-01-4 and product name tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity make it a valuable asset in the quest for new therapeutic agents. Further research is warranted to fully explore its potential applications and to optimize its pharmacological properties.
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